
4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-substituted imidazole ring linked to two phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.
Chlorination: The imidazole ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Coupling with Phenol Groups: The chlorinated imidazole is coupled with phenol groups through a nucleophilic substitution reaction, often using a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as kinases and transcription factors.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(5-Bromo-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a bromo substituent instead of chloro.
4,4’-(5-Methyl-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a methyl substituent instead of chloro.
Uniqueness
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol is unique due to its specific chloro substitution, which can influence its reactivity and biological activity. The presence of the chloro group may enhance its antimicrobial properties and make it a valuable compound for further research and development.
Properties
CAS No. |
885268-49-5 |
|---|---|
Molecular Formula |
C22H17ClN2O3 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-[[5-chloro-1,2-bis(4-hydroxyphenyl)imidazol-4-yl]methyl]phenol |
InChI |
InChI=1S/C22H17ClN2O3/c23-21-20(13-14-1-7-17(26)8-2-14)24-22(15-3-9-18(27)10-4-15)25(21)16-5-11-19(28)12-6-16/h1-12,26-28H,13H2 |
InChI Key |
LMXVCPIUMGYJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(N(C(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


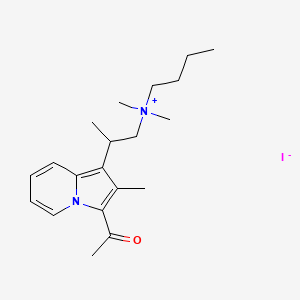
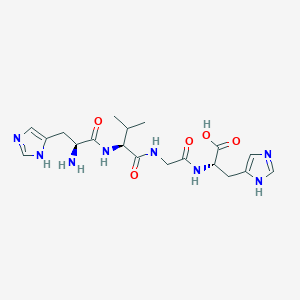
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)
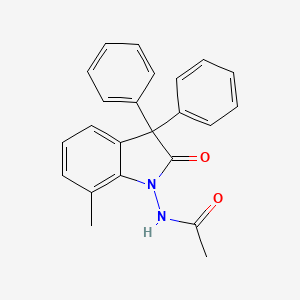
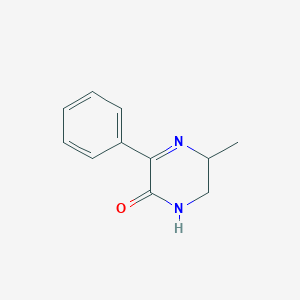
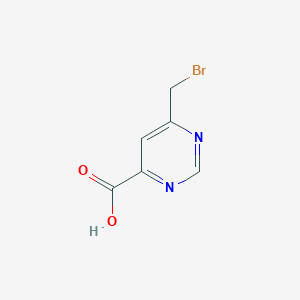
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
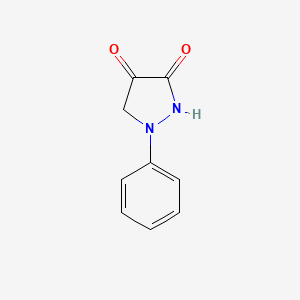
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
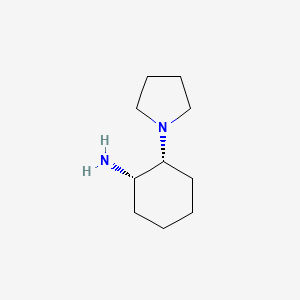
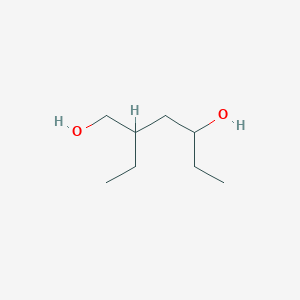
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
